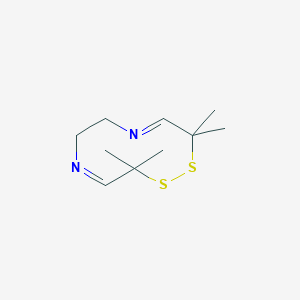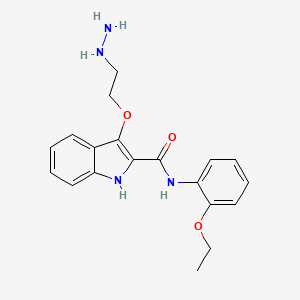
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Carboxamide Formation: The indole core is then reacted with a carboxylic acid derivative to form the carboxamide group.
Ethoxyphenyl Substitution:
Hydrazinoethoxy Substitution: Finally, the hydrazinoethoxy group is introduced through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology research to probe the function of specific proteins and enzymes.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- can be compared with other similar compounds, such as:
1H-Indole-2-carboxamide, N-(2-methoxyphenyl)-3-(2-hydrazinoethoxy)-: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-aminoethoxy)-:
1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydroxyethoxy)-: This compound has a hydroxy group instead of a hydrazino group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1H-Indole-2-carboxamide, N-(2-ethoxyphenyl)-3-(2-hydrazinoethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57037-20-4 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-(2-hydrazinylethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-2-25-16-10-6-5-9-15(16)23-19(24)17-18(26-12-11-21-20)13-7-3-4-8-14(13)22-17/h3-10,21-22H,2,11-12,20H2,1H3,(H,23,24) |
InChI Key |
JOIDHTAFDIRMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N2)OCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



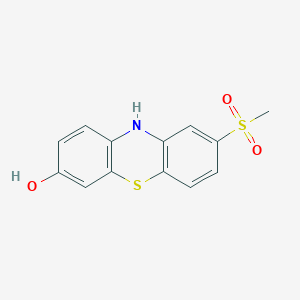


![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
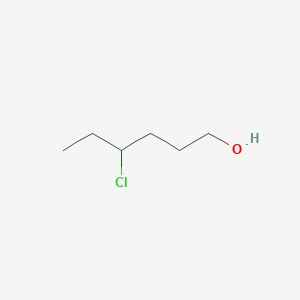
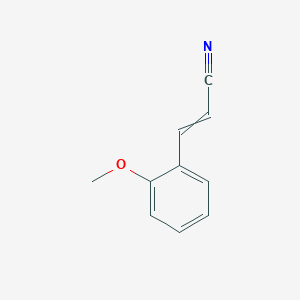
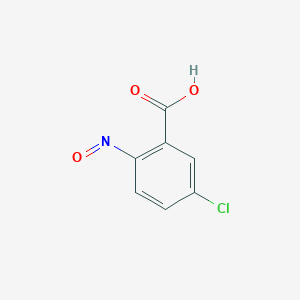
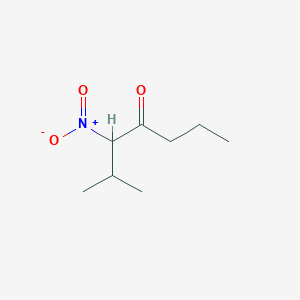
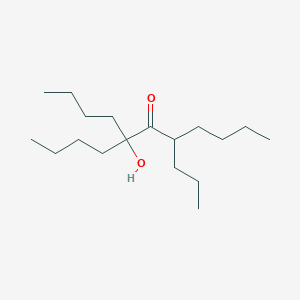
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
